molecular formula C13H6ClF3INO B13412060 Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]- CAS No. 833451-96-0

Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-

Cat. No.: B13412060
CAS No.: 833451-96-0
M. Wt: 411.54 g/mol
InChI Key: UGGUXWNSXRIIGV-UHFFFAOYSA-N
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Description

Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]- is a complex organic compound with the molecular formula C13H6ClF3INO . This compound is characterized by the presence of multiple halogen atoms, including fluorine and iodine, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]- typically involves multi-step organic reactions. One common method includes the halogenation of benzoyl chloride derivatives, followed by amination reactions to introduce the amino group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing advanced chemical reactors and purification systems. The use of automated systems ensures consistency and efficiency in production, meeting the high demand for this compound in various applications.

Chemical Reactions Analysis

Types of Reactions

Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]- undergoes several types of chemical reactions, including:

    Substitution Reactions: Commonly reacts with nucleophiles, replacing the chlorine atom.

    Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: Participates in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Such as amines and alcohols, are used in substitution reactions.

    Oxidizing Agents: Like potassium permanganate, are used for oxidation.

    Reducing Agents: Such as lithium aluminum hydride, are used for reduction.

Major Products Formed

The major products formed from these reactions include various substituted benzoyl derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]- involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and reactivity, allowing it to modulate various biochemical pathways. This compound can inhibit or activate specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzoyl chloride, 2-fluoro-
  • Benzoyl chloride, 3-fluoro-
  • Benzoyl chloride, 4-fluoro-

Uniqueness

Compared to similar compounds, Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]- is unique due to the presence of multiple halogen atoms, which significantly enhance its chemical reactivity and potential applications. The combination of fluorine and iodine atoms provides distinct electronic and steric properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3INO/c14-13(20)7-2-3-8(15)11(17)12(7)19-10-4-1-6(18)5-9(10)16/h1-5,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGUXWNSXRIIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70835048
Record name 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70835048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833451-96-0
Record name 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70835048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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